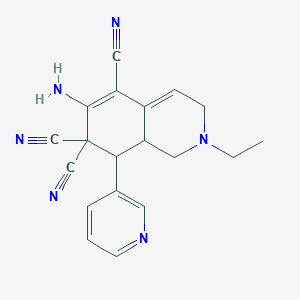![molecular formula C20H25BrFN7 B11674099 2-[(2E)-2-(3-bromo-4-fluorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11674099.png)
2-[(2E)-2-(3-bromo-4-fluorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with piperidine groups and a hydrazone linkage to a bromofluorophenyl moiety
Preparation Methods
The synthesis of 2-[(2E)-2-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:
Formation of the hydrazone linkage: This step involves the reaction of 3-bromo-4-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.
Substitution with piperidine groups: Finally, the triazine ring is substituted with piperidine groups through nucleophilic substitution reactions using piperidine and a suitable catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
2-[(2E)-2-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2E)-2-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes or receptors.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of advanced materials, such as polymers or nanomaterials with specific properties.
Biological Studies: It can be used as a probe in biological studies to investigate the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-2-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE include:
2-[(2E)-2-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-DIMETHYL-1,3,5-TRIAZINE: This compound has dimethyl groups instead of piperidine groups, which may affect its chemical properties and biological activity.
2-[(2E)-2-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-DIPHENYL-1,3,5-TRIAZINE: This compound has phenyl groups instead of piperidine groups, which may influence its solubility and reactivity.
The uniqueness of 2-[(2E)-2-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its combination of a hydrazone linkage, a triazine ring, and piperidine groups, which together confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H25BrFN7 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H25BrFN7/c21-16-13-15(7-8-17(16)22)14-23-27-18-24-19(28-9-3-1-4-10-28)26-20(25-18)29-11-5-2-6-12-29/h7-8,13-14H,1-6,9-12H2,(H,24,25,26,27)/b23-14+ |
InChI Key |
ZJUIOEWOCNCCDU-OEAKJJBVSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)F)Br)N4CCCCC4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)F)Br)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11674034.png)
![Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B11674041.png)
![ethyl (2Z)-2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674042.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl methyl carbonate](/img/structure/B11674053.png)
![5-(4-Methoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11674061.png)
![5-[(5-Bromofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11674067.png)
![N-(2,4-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11674070.png)
![(5E)-3-benzyl-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674077.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11674090.png)
![3-(4-chlorophenyl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11674107.png)

![N'-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide](/img/structure/B11674120.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11674124.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11674128.png)
